N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1223780-62-8
VCID: VC5808609
InChI: InChI=1S/C18H18ClN5O2S/c19-13-5-3-12(4-6-13)9-20-14(25)10-24-11-21-16-15(17(24)26)27-18(22-16)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2,(H,20,25)
SMILES: C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl
Molecular Formula: C18H18ClN5O2S
Molecular Weight: 403.89

N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

CAS No.: 1223780-62-8

Cat. No.: VC5808609

Molecular Formula: C18H18ClN5O2S

Molecular Weight: 403.89

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 1223780-62-8

Specification

CAS No. 1223780-62-8
Molecular Formula C18H18ClN5O2S
Molecular Weight 403.89
IUPAC Name N-[(4-chlorophenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C18H18ClN5O2S/c19-13-5-3-12(4-6-13)9-20-14(25)10-24-11-21-16-15(17(24)26)27-18(22-16)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2,(H,20,25)
Standard InChI Key PMSMMSKZNZTVAW-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[(4-Chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS No. 1223780-62-8) features a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring and a 4-chlorobenzyl acetamide side chain. The molecular formula is C₁₈H₁₈ClN₅O₂S, with a molecular weight of 403.89 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC NameN-[(4-chlorophenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1, thiazolo[4,5-d]pyrimidin-6-yl)acetamide
SMILESC1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl
InChIKeyPMSMMSKZNZTVAW-UHFFFAOYSA-N
SolubilityNot publicly reported
PubChem CID50785162

The compound’s 3D conformation reveals a planar thiazolopyrimidine system with the pyrrolidine ring adopting an envelope conformation, optimizing steric compatibility with biological targets .

Synthesis Methodologies

General Strategies for Thiazolopyrimidine Derivatives

The synthesis of thiazolo[4,5-d]pyrimidines typically involves cyclocondensation reactions. For analogous compounds, microwave-assisted methods have been employed to enhance reaction efficiency. For example, Venkatesan et al. demonstrated that microwave irradiation at 160 W for 15–18 minutes accelerates the formation of pyrimidine cores .

Proposed Route for Target Compound

While specific synthetic details for this compound remain proprietary, a plausible pathway involves:

  • Formation of the thiazolo[4,5-d]pyrimidine core via cyclization of 4-chloro-5-aminothiazole with malononitrile derivatives.

  • Pyrrolidine substitution at the C2 position using pyrrolidine under Buchwald-Hartwig coupling conditions.

  • Acetamide side-chain introduction via N-alkylation of 4-chlorobenzylamine with bromoacetyl intermediates .

Compound ClassTargetActivity (IC₅₀)Citation
Thiazolo[4,5-b]pyridinesDPPH RadicalEC₅₀: 12–18 μM
Spiro-pyrrolopyrimidinesα-Glucosidase58% Inhibition

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

Despite structural similarities to bioactive compounds, empirical data on this specific derivative remain limited. Priority areas include:

  • Kinase selectivity profiling to identify primary targets.

  • In vivo pharmacokinetic studies to assess oral bioavailability and metabolic stability.

Synthetic Optimization

Advances in green chemistry, such as photocatalyzed cyclization or flow reactor systems, could improve yield and reduce byproducts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator